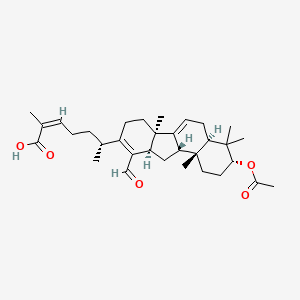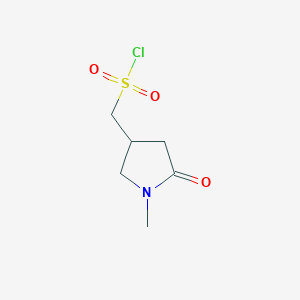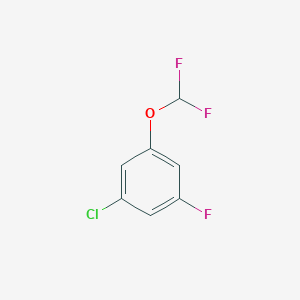
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene is an organic compound with the molecular formula C7H4ClF3O It is a derivative of benzene, where the hydrogen atoms are substituted with chlorine, fluorine, and difluoromethoxy groups
Métodos De Preparación
The synthesis of 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene typically involves multiple steps, starting from readily available precursors. One common method involves the chlorination of 3-(difluoromethoxy)-5-fluorobenzene using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure selectivity and yield.
Industrial production methods may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize advanced catalysts and optimized reaction conditions to achieve high purity and yield .
Análisis De Reacciones Químicas
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized using strong oxidizing agents like potassium permanganate or reduced using reducing agents such as lithium aluminum hydride.
Coupling Reactions: It can undergo coupling reactions with organometallic reagents like Grignard reagents or organolithium compounds to form more complex molecules.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino-substituted benzene derivative.
Aplicaciones Científicas De Investigación
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene has several applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-Chloro-3-(difluoromethoxy)-5-fluorobenzene exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions . The pathways involved can vary, but often include inhibition or activation of specific signaling cascades.
Comparación Con Compuestos Similares
1-Chloro-3-(difluoromethoxy)-5-fluorobenzene can be compared to other similar compounds such as:
1-Chloro-3-(difluoromethoxy)benzene: Lacks the additional fluorine atom, which may affect its reactivity and biological activity.
1-Chloro-3-(trifluoromethoxy)benzene: Contains an additional fluorine atom in the methoxy group, potentially altering its chemical properties and applications.
1-Chloro-3-(difluoromethoxy)-2,5-difluorobenzene:
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications.
Propiedades
Fórmula molecular |
C7H4ClF3O |
|---|---|
Peso molecular |
196.55 g/mol |
Nombre IUPAC |
1-chloro-3-(difluoromethoxy)-5-fluorobenzene |
InChI |
InChI=1S/C7H4ClF3O/c8-4-1-5(9)3-6(2-4)12-7(10)11/h1-3,7H |
Clave InChI |
ZCTJBZRCLVRGRP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C=C1F)Cl)OC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


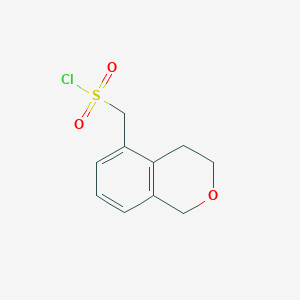
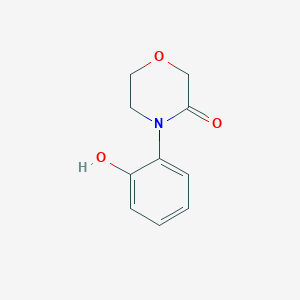

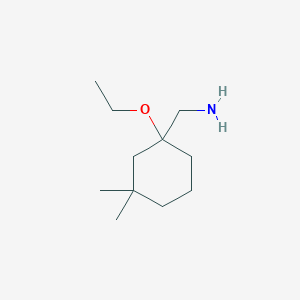
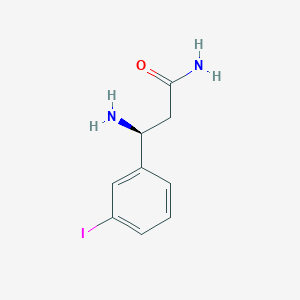



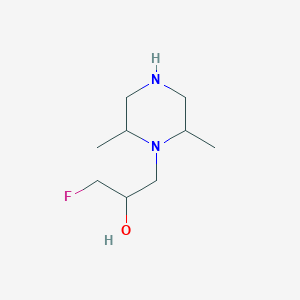
![3-{[(4-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13070550.png)
